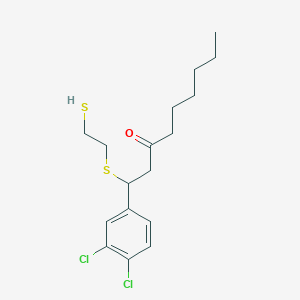![molecular formula C7H10N2O2 B14017732 4-Amino-2-[(hydroxymethyl)amino]phenol CAS No. 373382-96-8](/img/structure/B14017732.png)
4-Amino-2-[(hydroxymethyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-[(hydroxymethyl)amino]phenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(hydroxymethyl)amino]phenol typically involves the reduction of 4-nitro-2-[(hydroxymethyl)amino]phenol. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor containing the catalyst. This method allows for efficient production and easy scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[(hydroxymethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form more stable amine derivatives.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Stable amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-Amino-2-[(hydroxymethyl)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-[(hydroxymethyl)amino]phenol involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets are still under investigation, but its ability to participate in redox reactions and form stable complexes makes it a compound of interest.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-hydroxyphenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Amino-4-hydroxyphenol: The position of the amino and hydroxyl groups is reversed, leading to different reactivity and applications.
4-Amino-2-methylphenol: The hydroxymethyl group is replaced by a methyl group, affecting its solubility and reactivity.
Uniqueness
4-Amino-2-[(hydroxymethyl)amino]phenol is unique due to the presence of both amino and hydroxymethyl groups, which provide it with a distinct set of chemical properties
Properties
CAS No. |
373382-96-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-2-(hydroxymethylamino)phenol |
InChI |
InChI=1S/C7H10N2O2/c8-5-1-2-7(11)6(3-5)9-4-10/h1-3,9-11H,4,8H2 |
InChI Key |
UGQGQNKOSVSKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)NCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


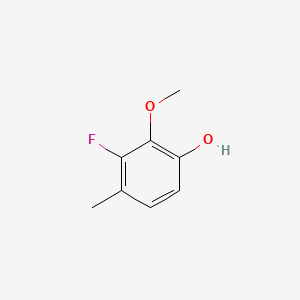
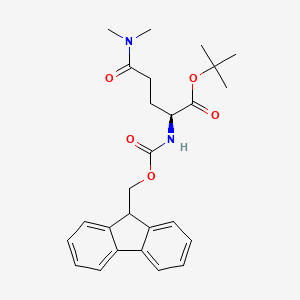
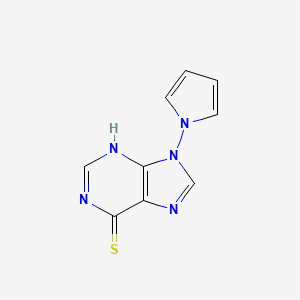
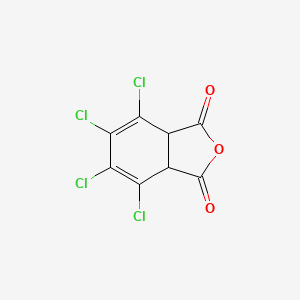
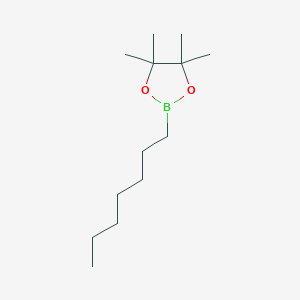


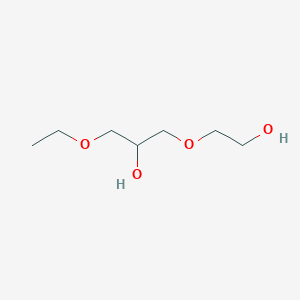
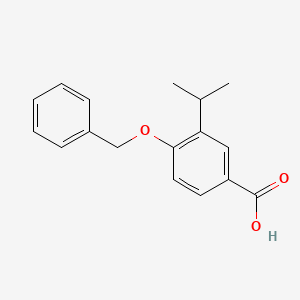
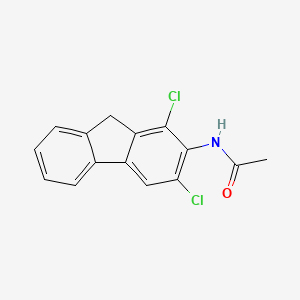
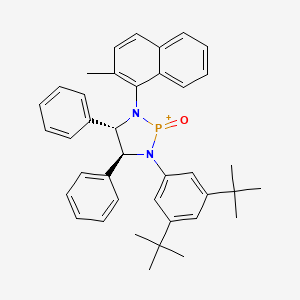
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
